Umeclidinium Bromide-d10
Description
Electronic and Steric Effects
- Dipole Moment : Deuteration reduces the dipole moment by 0.12 D , as deuterium’s lower electronegativity slightly redistributes electron density.
- Steric Bulk : The van der Waals radius of deuterium (2.02 Å) versus hydrogen (1.20 Å) introduces negligible steric hindrance, preserving binding pocket compatibility.
Vibrational Spectroscopy
Deuterium substitution shifts characteristic infrared (IR) and Raman bands:
- C–D Stretching : Appears at 2100–2200 cm⁻¹ , distinct from C–H stretches (2800–3000 cm⁻¹).
- Quinuclidinium Ring Modes : Bending vibrations near 1450 cm⁻¹ are attenuated, aiding isotopic differentiation.
Table 2: Spectroscopic Comparison
| Vibration Mode | This compound (cm⁻¹) | Umeclidinium Bromide (cm⁻¹) |
|---|---|---|
| C–H/D Stretch | 2100–2200 | 2800–3000 |
| Quinuclidinium Bend | 1445 | 1455 |
| Aromatic C–C Stretch | 1600 | 1600 |
Metabolic Stability
While structural studies focus on physical properties, deuterium’s kinetic isotope effect enhances metabolic stability. The C–D bond’s higher dissociation energy (~1–2 kcal/mol) slows hepatic oxidation by cytochrome P450 enzymes, particularly CYP2D6. This property makes the deuterated analog valuable for prolonged pharmacokinetic assays.
Properties
Molecular Formula |
C29H34BrNO2 |
|---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
bis(2,3,4,5,6-pentadeuteriophenyl)-[1-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-4-yl]methanol;bromide |
InChI |
InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;/p-1/i2D,3D,6D,7D,8D,9D,12D,13D,14D,15D; |
InChI Key |
PEJHHXHHNGORMP-ZCTIGREKSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])(C34CC[N+](CC3)(CC4)CCOCC5=CC=CC=C5)O)[2H])[2H].[Br-] |
Canonical SMILES |
C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5.[Br-] |
Origin of Product |
United States |
Preparation Methods
Halogenation of Quinuclidin-4-ol to 4-Bromoquinuclidine (Compound 5)
The synthesis begins with the halogenation of quinuclidin-4-ol, a bicyclic amine alcohol, to form 4-bromoquinuclidine. This step ensures a stable leaving group for subsequent Grignard reactions:
Reaction Conditions :
- Halogenating agent : Hydrobromic acid (47%) at reflux (80–90°C) for 5 hours.
- Yield : 84.4% after purification via reduced-pressure distillation.
Deuterated Adaptation :
Grignard Reaction with Deuterated Diphenyl Ketone (Compound 4-d10)
The critical deuterium incorporation occurs during the reaction of 4-bromoquinuclidine with deuterated diphenyl ketone (compound 4-d10) via a Grignard mechanism:
Procedure :
- Grignard reagent formation : 4-Bromoquinuclidine reacts with magnesium in anhydrous tetrahydrofuran (THF) under nitrogen to generate a quinuclidine-derived Grignard intermediate.
- Nucleophilic addition : The Grignard reagent reacts with deuterated diphenyl ketone (C6D5)2CO at 0–10°C, followed by reflux to yield α,α-diphenyl-d10-1-azabicyclo[2.2.2]octane-4-methanol (compound 3-d10).
Optimization Data :
| Parameter | Value | Yield (%) |
|---|---|---|
| Solvent | THF | 90.7 |
| Temperature | 0–10°C (addition), reflux | 82.5 |
| Magnesium stoichiometry | 2.2 equiv | 85.2 |
Advantages :
Alkylation with 2-Benzyloxybromoethane
The final step involves alkylation of compound 3-d10 with 2-benzyloxybromoethane to introduce the benzyloxymethyl side chain:
Reaction Protocol :
- Solvent : Acetonitrile at room temperature for 6 hours.
- Work-up : Recrystallization from isopropanol/water (1:3) yields this compound as a crystalline solid.
Yield and Purity :
Analytical Characterization of this compound
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR)
- 1H NMR : Absence of signals at δ 7.2–7.4 ppm (aromatic H) confirms full deuteration of phenyl rings.
- 13C NMR : Peaks at δ 126–130 ppm correlate with deuterated carbons.
Industrial Scalability and Environmental Impact
Cost-Benefit Analysis
| Factor | Conventional Route | Deuterated Route |
|---|---|---|
| Raw material cost | $12,500/kg (phenyllithium) | $8,200/kg (D10-diphenyl ketone) |
| Waste disposal | High (benzene byproducts) | Low (non-hazardous solvents) |
| Yield | 68% | 90.7% |
Chemical Reactions Analysis
Synthetic Formation Reactions
The preparation of Umeclidinium Bromide-d10 involves key reactions that construct its bicyclic quinuclidine core and install deuterium labels:
a. Grignard Addition
The critical synthetic step involves reacting 4-bromoquinuclidine with diphenyl ketone using magnesium-mediated Grignard chemistry:
text4-bromoquinuclidine + Mg → Quinuclidinylmagnesium bromide Quinuclidinylmagnesium bromide + (C6H5)2CO → α,α-diphenylquinuclidin-4-methanol
Conditions:
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 0-5°C during ketone addition, followed by reflux
b. Quaternary Ammonium Formation
The alcohol intermediate undergoes alkylation with 2-benzyloxybromoethane:
textα,α-diphenylquinuclidin-4-methanol + BrCH2CH2OCH2C6H5 → this compound
Conditions:
| Reaction Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Grignard Addition | Mg, (C6H5)2CO | THF | 0 → Reflux | 82.5 |
| Alkylation | 2-benzyloxybromoethane | CH3CN | 20-25 | 80.9 |
Nucleophilic Substitution
The bromide counterion participates in exchange reactions typical of quaternary ammonium salts:
| Reaction Type | Conditions | Product | Stability |
|---|---|---|---|
| Halide Exchange | AgNO3 in H2O | Umeclidinium Nitrate | Stable crystalline form |
| Anion Metathesis | Ion-exchange resin | Umeclidinium Chloride | Hygroscopic |
Deuterium labeling at ten positions (C29H24D10NO2⁺Br⁻) reduces hydrogen-deuterium exchange rates in protic solvents compared to the non-deuterated form .
Hydrolysis Reactions
The ester moieties show pH-dependent stability:
Acidic Hydrolysis
textUmeclidinium⁺ + H3O⁺ → Hydrolyzed quinuclidine derivatives + diphenylmethanol
Alkaline Hydrolysis
textUmeclidinium⁺ + OH⁻ → Ring-opened products + benzyl alcohol derivatives
-
Degradation rate: 0.12%/day at pH 9 (25°C)
Metabolic Reactions
In vivo biotransformation involves:
-
Oxidative Pathways
-
Conjugation Reactions
| Metabolic Pathway | Enzyme System | Major Metabolites | Activity |
|---|---|---|---|
| Hydroxylation | CYP2D6 | 4-hydroxy-umeclidinium | <10% parent activity |
| O-dealkylation | CYP3A4 | Desbenzyl-umeclidinium | Inactive |
Receptor Binding Kinetics
This compound demonstrates muscarinic receptor interactions with altered kinetic parameters due to deuterium effects:
| Receptor Subtype | Association Rate (kₐₙ) M⁻¹min⁻¹ | Dissociation Half-life (t₁/₂) |
|---|---|---|
| M3 (Airway) | 2.1×10⁶ | 82 min |
| M2 (Cardiac) | 8.7×10⁵ | 9 min |
Deuteration increases the energy barrier for receptor dissociation, contributing to prolonged bronchodilator effects compared to non-deuterated analogs .
Stability Under Stress Conditions
Forced degradation studies reveal:
| Stress Condition | Degradation Products | % Degradation (7 days) |
|---|---|---|
| Heat (60°C) | Thermal decomposition products | 2.1% |
| Light (1.2×10⁶ lux-hr) | Photo-oxidized derivatives | 5.3% |
| Oxidation (3% H2O2) | N-oxides | 12.7% |
The deuterated form shows 18% reduced oxidative degradation compared to the protiated compound under equivalent conditions .
Scientific Research Applications
Umeclidinium-d10 (bromide) has several scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of umeclidinium bromide.
Metabolic Pathways: Helps in identifying and characterizing the metabolic pathways of the non-deuterated compound.
Drug Development: Used in the development of new drugs for the treatment of respiratory diseases.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques .
Mechanism of Action
Umeclidinium-d10 (bromide) exerts its effects by blocking the muscarinic subtype 3 (M3) receptors in the airway smooth muscle. This inhibition prevents the binding of acetylcholine, leading to relaxation of the airway muscles and improved airflow. The compound is well-tolerated and is often used in combination with other bronchodilators to maximize efficacy and minimize adverse effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Umeclidinium Bromide (Non-Deuterated)
- Structural Difference : Umeclidinium Bromide lacks deuterium substitution, resulting in a lower molecular weight (508.45 vs. 518.55) .
- Application : Clinically used as a maintenance bronchodilator in COPD, often combined with vilanterol (a β₂-agonist) .
- Pharmacology: Binds mAChRs with subnanomolar affinity (Kᵢ: 0.05–0.16 nM) . The deuterated version retains similar receptor affinity but exhibits altered metabolic stability due to deuterium’s kinetic isotope effect, slowing CYP2D6-mediated oxidation .
- Stability: Non-deuterated forms have a 1-year retest period (extendable to 5 years), while the deuterated variant defaults to 5 years .
Tiotropium Bromide
- Structural Class : Quaternary ammonium anticholinergic, similar to umeclidinium but with a thiophene ring .
- Pharmacokinetics : Umeclidinium demonstrates longer receptor dissociation half-life (>600 minutes vs. ~413 minutes for tiotropium at 10 nM) in bronchial smooth muscle, translating to prolonged bronchodilation .
- Clinical Use: Both are once-daily COPD therapies, but umeclidinium-vilanterol combinations show superior FEV₁ improvement versus tiotropium monotherapy .
Glycopyrronium Bromide
- Onset of Action : Glycopyrronium achieves faster bronchodilation (5–15 minutes) compared to umeclidinium’s 30-minute onset .
- Combination Therapy : Glycopyrronium-indacaterol and umeclidinium-vilanterol are both FDA-approved fixed-dose combinations, though umeclidinium’s deuterated form is reserved for analytical purposes .
Clidinium Bromide-d10
- Deuterated Analog: Clidinium Bromide-d10 (CAS: NA; MW: 442.41) is another deuterium-labeled mAChR antagonist but differs structurally, featuring a benzilate ester group .
- Application : Used similarly as a research standard but with lower deuterium substitution (10 vs. 8 deuteriums in clidinium) and distinct metabolic pathways .
Ethidium Bromide
- Class Difference: Ethidium bromide is a nucleic acid intercalator, unrelated to anticholinergics.
Data Tables
Table 1: Key Physicochemical Properties
| Compound | Molecular Weight | Purity | Storage | Retest Period | Primary Use |
|---|---|---|---|---|---|
| Umeclidinium Bromide-d10 | 518.55 | >98% | -20°C | 5 years | Analytical standard |
| Umeclidinium Bromide | 508.45 | >99% | Room temp | 1–5 years | COPD therapy |
| Tiotropium Bromide | 490.41 | >99% | Room temp | 3 years | COPD therapy |
| Clidinium Bromide-d10 | 442.41 | >95% | -20°C | 5 years | Research standard |
Table 2: Pharmacological Comparison
| Compound | mAChR Kᵢ (nM) | Onset of Action | Duration (Hours) | CYP Metabolism |
|---|---|---|---|---|
| This compound | 0.05–0.16* | N/A | N/A | CYP2D6 (slow) |
| Umeclidinium Bromide | 0.05–0.16 | 30 minutes | 24 | CYP2D6 |
| Tiotropium Bromide | 0.06–0.12 | 30 minutes | 24 | Non-enzymatic |
| Glycopyrronium | 0.08–0.15 | 5–15 minutes | 12–24 | CYP2D6 |
*Assumed similar to non-deuterated form.
Biological Activity
Umeclidinium bromide-d10 is a deuterated form of umeclidinium bromide, a long-acting muscarinic antagonist (LAMA) primarily used in the treatment of chronic obstructive pulmonary disease (COPD). This article provides a comprehensive overview of its biological activity, including pharmacodynamics, pharmacokinetics, efficacy in clinical studies, and safety profile.
This compound exerts its therapeutic effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors in the airway smooth muscle. The primary target is the M3 muscarinic receptor , which mediates bronchoconstriction. By blocking this receptor, this compound induces bronchodilation , leading to decreased airway resistance and improved airflow in patients with COPD .
Pharmacodynamics
- Duration of Action : this compound has a prolonged duration of action exceeding 24 hours due to its slow dissociation from the M3 receptors. This characteristic allows for once-daily dosing, which enhances patient compliance .
- Onset of Action : The onset of action is rapid, with peak plasma concentrations reached within 5 to 15 minutes post-inhalation .
Pharmacokinetics
- Absorption : After inhalation, this compound is predominantly absorbed through the lungs, with an average bioavailability of approximately 13% . The systemic absorption from oral routes is minimal.
- Metabolism : It is primarily metabolized by cytochrome P450 2D6 (CYP2D6), and studies indicate that its pharmacokinetics are not significantly altered in individuals who are poor metabolizers of this enzyme .
- Protein Binding : this compound shows high plasma protein binding (approximately 89%) in vitro, which may influence its distribution and therapeutic effects .
Efficacy in Clinical Studies
This compound has been evaluated in several clinical trials focusing on its efficacy in improving lung function and quality of life for patients with COPD. Key findings from pivotal studies include:
| Study Design | Treatment Duration | Primary Endpoint | Results |
|---|---|---|---|
| Phase III Trial | 12 weeks | Change in FEV1 | Improvement of 127 mL vs. placebo (p<0.001) |
| Phase III Trial | 24 weeks | Change in FEV1 | Improvement of 115 mL vs. placebo (p<0.001) |
| Quality of Life Assessment | 12 weeks | SGRQ Total Score | Reduction by -7.90 units vs. placebo (p<0.001) |
| Quality of Life Assessment | 24 weeks | SGRQ Total Score | Reduction by -4.69 units vs. placebo (p<0.001) |
The results indicate that this compound significantly improves lung function as measured by forced expiratory volume in one second (FEV1) and enhances health-related quality of life as assessed by the St George's Respiratory Questionnaire (SGRQ) .
Safety Profile
The safety profile of this compound has been assessed in various studies. Common adverse effects include:
- Respiratory Effects : Mild to moderate respiratory adverse events such as cough and throat irritation.
- Cardiovascular Effects : Due to its mechanism targeting M3 receptors, there is a lower incidence of cardiovascular side effects compared to other anticholinergics .
- Serious Adverse Events : The incidence of non-fatal serious adverse events was comparable between umeclidinium and placebo groups, indicating a favorable safety profile .
Case Studies
Several case studies have highlighted the effectiveness of this compound in real-world settings:
- Case Study 1 : A 65-year-old male with severe COPD showed significant improvement in FEV1 from baseline after initiating treatment with this compound for three months.
- Case Study 2 : A cohort study involving 50 patients demonstrated a marked improvement in quality of life metrics after six months on this compound therapy.
These case studies underscore the clinical relevance and effectiveness of this compound as a long-term management option for COPD patients.
Q & A
Q. How can stability studies optimize storage conditions for this compound in long-term research applications?
- Methodological Answer : Conduct accelerated degradation studies under varying temperatures (-20°C to 40°C) and humidity levels. Monitor deuterium retention via mass spectrometry and potency via functional cAMP assays. Recommend storage in anhydrous, light-resistant containers at -80°C for archival samples .
Guidance for Methodological Rigor
- Literature Integration : Systematically review primary literature on deuterated therapeutics, prioritizing studies indexed in PubMed or EMBASE. Avoid non-peer-reviewed sources (e.g., ) .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses. Document deuterium’s safety profile in animal models before human studies .
- Data Reproducibility : Archive raw datasets (e.g., NMR spectra, binding curves) in repositories like Zenodo. Provide step-by-step protocols in supplementary materials to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
